Boc-Gly-Gly-Leu-pNA
Overview
Description
“Boc-Gly-Gly-Leu-pNA” is a biochemical compound with the CAS number 98210-71-0 . It is also known as “Boc-Leu-Gly-Arg-pNA”, “Boc-Leu-Gly-Arg-p-Nitroanilide”, and "Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide" . This compound is used as a chromogenic substrate for the detection of bacterial endotoxins . Upon enzymatic cleavage by endotoxin-induced amidases, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm as a measure of endotoxin levels .
Synthesis Analysis
The synthesis of “Boc-Gly-Gly-Leu-pNA” is typically performed by automated solid phase methods, similar to the synthesis of DNA and RNA oligonucleotides . The carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester .Molecular Structure Analysis
The molecular formula of “Boc-Gly-Gly-Leu-pNA” is C25H40N8O7 . The InChi Code is "InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m1./s1" .Chemical Reactions Analysis
“Boc-Gly-Gly-Leu-pNA” is used as a substrate in the Limulus amebocyte lysate (LAL) assay, a method for detecting bacterial endotoxins . The endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected by differential pulse voltammetry (DPV) .Physical And Chemical Properties Analysis
“Boc-Gly-Gly-Leu-pNA” is a solid compound with a formula weight of 624.7 . . It is soluble in DMF (10 mg/ml), DMSO (15 mg/ml), and Ethanol (15 mg/ml) . The λmax values are 202, 222, 312 nm .Scientific Research Applications
Conformational Studies and Structure Analysis
- Research has shown that certain peptides, including sequences similar to Boc-Gly-Gly-Leu-pNA, favor conformations stabilized by intramolecular hydrogen bonds. For instance, peptides like Boc-Leu-Aib-Gly-Leu-Aib-OMe and Boc-Gln-Aib-Leu-Aib-Gly-Leu-Aib-OBz have been identified to adopt highly folded, largely 310 helical conformations stabilized by several intramolecular hydrogen bonds (Iqbal & Balaram, 1981).
Synthetic Peptide Fragments and Analogues
- The synthesis and characterization of peptides including sequences like Boc-Gly-Gly-Leu have been explored in relation to elastin, a protein crucial for the elasticity of tissues in vertebrates. These studies involve the creation of various peptides and polypeptides, contributing to a better understanding of elastin's structure and function (Guantieri et al., 1990).
Molecular Mechanics and Dynamics Studies
- Studies on peptides with sequences like Boc-Gly-Leu-Gly have involved molecular mechanics calculations to determine the low-energy conformers for these peptides. This theoretical conformational study helps in understanding the molecular behavior and potential applications of these peptides (Villani & Tamburro, 1992).
Insights into Beta-Hairpin and Helix Formation
- Research on synthetic peptides, such as Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, has provided insights into the formation of beta-hairpin and helix structures in peptides. These studies are significant for understanding protein folding and designing novel protein structures (Das, Shankaramma, & Balaram, 2001).
Peptide Bond Modifications and Their Effects
- The synthesis of peptides with modified peptide bonds, such as Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2, has been conducted to understand the impact of these modifications on peptide structure and function. Such studies are crucial for designing peptides with specific properties and functions (Zecchini et al., 1991).
Solvent-Induced Conformational Transitions
- Investigations into the effect of solvents on peptide conformation have shown that certain peptides can undergo significant conformational transitions depending on the solvent. This is exemplified in studies of peptides like Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe, which adopt different conformations in solvents with varying hydrogen bonding capabilities (Awasthi et al., 2001).
Safety And Hazards
Future Directions
The future directions of “Boc-Gly-Gly-Leu-pNA” could involve its use in the development of compact, low-cost, and easy-to-use sensors for on-site monitoring of potentially contaminated medical supplies, including dialysis fluid, transplanted tissue, and culture medium for assisted reproduction .
Relevant Papers One of the key papers related to “Boc-Gly-Gly-Leu-pNA” is “Chromogenic substrates for horseshoe crab clotting enzyme. Its application for the assay of bacterial endotoxins” by Iwanaga et al., published in Haemostasis in 1978 . This paper discusses the use of “Boc-Gly-Gly-Leu-pNA” as a substrate in the LAL assay for the detection of bacterial endotoxins .
properties
IUPAC Name |
tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHNFIJCQMQOR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-Gly-Leu-pNA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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